スカビオシドC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

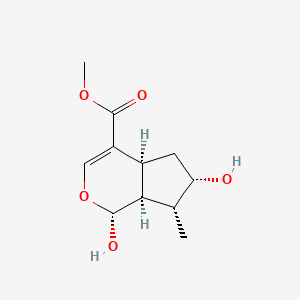

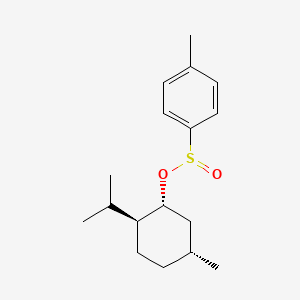

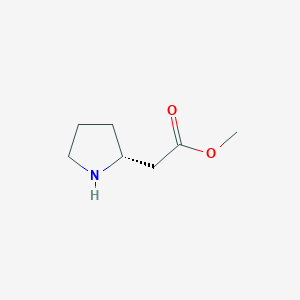

Scabioside C is a triterpenoid saponin, a type of secondary metabolite found in plants. It is known for its potential biological activities, including antioxidant, anti-inflammatory, antibacterial, antiviral, and antitumor properties . The compound is primarily isolated from the roots of Patrinia scabiosifolia and other related species .

科学的研究の応用

Scabioside C has a wide range of applications in scientific research:

作用機序

Target of Action

Scabioside C is a triterpenoid saponin It’s known that scabioside c is cleaved by acids to form l-arabinose, d-glucose, and hederagenin . The carbohydrate chain is attached to the hydroxyl of the hederagenin , which could suggest that these molecules might be the primary targets of Scabioside C.

Mode of Action

The interaction of Scabioside C with its targets involves the cleavage of Scabioside C by acids to form L-arabinose, D-glucose, and hederagenin . The carbohydrate chain of Scabioside C is attached to the hydroxyl of the hederagenin . This interaction could lead to changes in the biochemical pathways involving these molecules.

Biochemical Pathways

Given that scabioside c is cleaved into l-arabinose, d-glucose, and hederagenin , it can be inferred that Scabioside C may influence the metabolic pathways involving these molecules. These pathways could include those related to carbohydrate metabolism and triterpenoid biosynthesis.

Pharmacokinetics

The optimization of the adme properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process . The ADME profile will also have a major impact on the likelihood of success of a drug .

Result of Action

Scabioside c is known to be a main triterpenoid saponin for total secondary saponin (tss), which exhibits the potential anti-breast cancer effect . This suggests that Scabioside C may have a role in modulating cellular processes related to cancer.

Action Environment

It is generally important to prevent further spillage or leakage of the compound into the environment . The compound should be kept in suitable and closed containers for disposal .

準備方法

Synthetic Routes and Reaction Conditions

Scabioside C can be synthesized through both natural extraction and chemical synthesis. The natural extraction method involves isolating the compound from plants like Patrinia scabiosifolia using solvents such as methanol and ethanol . The chemical synthesis method involves constructing the molecular structure of Scabioside C through a series of chemical reactions, although detailed synthetic routes are less commonly reported .

Industrial Production Methods

Industrial production of Scabioside C typically relies on the extraction from plant sources due to the complexity of its chemical synthesis. The process involves harvesting the plant material, drying, and then extracting the compound using solvents. The extract is then purified through various chromatographic techniques to isolate Scabioside C .

化学反応の分析

Types of Reactions

Scabioside C undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Hydrolysis: Scabioside C can be hydrolyzed by acids to yield L-arabinose, D-glucose, and hederagenin.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents are not extensively documented.

Glycosylation: This reaction involves the addition of sugar moieties to the aglycone part of the molecule, forming glycosides.

Major Products Formed

The major products formed from the hydrolysis of Scabioside C are L-arabinose, D-glucose, and hederagenin .

類似化合物との比較

Scabioside C is similar to other triterpenoid saponins such as Scabioside A and Scabioside B. it is unique due to its specific sugar moieties and the aglycone structure. While Scabioside A and B also exhibit biological activities, Scabioside C is particularly noted for its potent anti-cancer effects .

List of Similar Compounds

- Scabioside A

- Scabioside B

- Oleanolic acid glycosides

- Hederagenin glycosides

特性

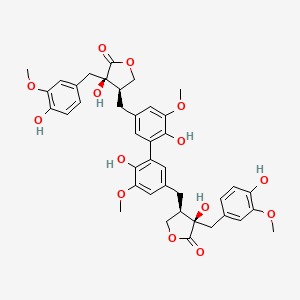

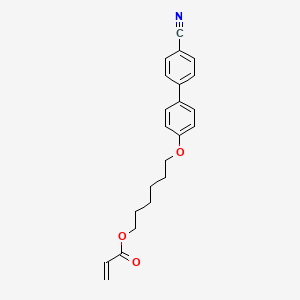

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)54-33-31(47)29(45)24(19-51-33)53-34-32(48)30(46)28(44)23(18-42)52-34/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)/t22-,23+,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYMPWXMHIUNGC-XFZWHKAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

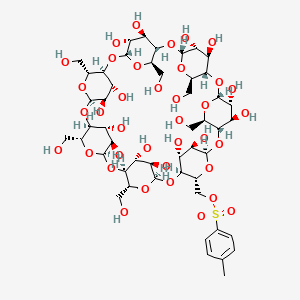

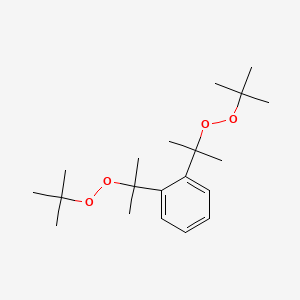

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1631345.png)